molecular formula C11H8O3 B175603 3-Phenyl-2-furoic acid CAS No. 169772-63-8

3-Phenyl-2-furoic acid

Cat. No. B175603
CAS RN: 169772-63-8
M. Wt: 188.18 g/mol
InChI Key: FSFXNTONSBUTHK-UHFFFAOYSA-N
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Description

3-Phenyl-2-furoic acid is a chemical compound with the molecular formula C11H8O3 . It has a molecular weight of 188.18 .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-2-furoic acid consists of a furoic acid group attached to a phenyl group . The exact structure can be determined using various analytical techniques such as EDAX, elemental (CHN) analysis, FT-IR, NMR, UV-visible spectroscopy .


Physical And Chemical Properties Analysis

3-Phenyl-2-furoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 324.8±30.0 °C at 760 mmHg, and a flash point of 150.3±24.6 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds . Its ACD/LogP is 1.74 .

Safety and Hazards

When handling 3-Phenyl-2-furoic acid, it is advised to avoid breathing mist, gas, or vapours, and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-phenylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFXNTONSBUTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429268
Record name 3-phenyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenylfuran-2-carboxylic Acid

CAS RN

169772-63-8
Record name 3-phenyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-bromo-2-furancarboxylic acid (540 mg, 2.8 mmol dissolved in DME (105 ml)) was added of (Ph3P)4Pd (936 mg, 0.81 mmol), and the resulting solution was stirred at room temperature for 15 min. The mixture was treated with 500 mg (3.0 mmol) of benzene boronic acid, an aqueous solution of 2M NaHCO3 (4 mmol) and heated to reflux for 10 hours. After cooling to room temperature, the solvent was partially removed under reduced pressure, and the resulting mixture was extracted twice with diethyl ether. The water layer was acidified with 10% HCl and extracted with ethyl acetate (5 times). The combined organic layers were washed with brine, dried (Na2SO4), and evaporated under reduced pressure. The residue was crystallized from a mixture of n-hexane/ethyl acetate (about 8:2) to give the title compound. Yield: 70%.
Quantity
105 mL
Type
reactant
Reaction Step One
Quantity
936 mg
Type
catalyst
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
4 mmol
Type
reactant
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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